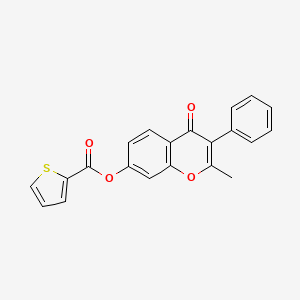

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate

Description

Properties

IUPAC Name |

(2-methyl-4-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c1-13-19(14-6-3-2-4-7-14)20(22)16-10-9-15(12-17(16)24-13)25-21(23)18-8-5-11-26-18/h2-12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBYQZXOBNESOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of substituted resorcinols with benzylidene malononitriles in the presence of a base like calcium hydroxide or a catalyst such as nitrophenylboronic acid . The thiophene moiety can be introduced through a subsequent esterification reaction with thiophene-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and recyclable catalysts to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like halides or organometallic compounds

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Nitrophenylboronic acid, calcium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines .

Scientific Research Applications

Biological Activities

Antioxidant and Anti-inflammatory Properties

Research indicates that compounds similar to 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate exhibit notable antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. Furthermore, studies have shown that such compounds can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Anticancer Potential

There is growing interest in the anticancer properties of chromene derivatives. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Research has demonstrated that similar chromene derivatives possess activity against a range of bacterial and fungal pathogens, indicating potential applications in developing new antimicrobial agents.

Industrial Applications

Materials Science

Due to its unique optical properties, this compound has potential applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The compound's ability to absorb light efficiently may be harnessed to improve the efficiency of these technologies.

Pharmaceutical Development

Given its biological activities, this compound could serve as a lead structure for developing new pharmaceuticals targeting oxidative stress-related diseases or cancers. The ongoing research into its mechanism of action will further elucidate its therapeutic potential .

Case Studies

Mechanism of Action

The mechanism of action of 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The thiophene ring can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .

Comparison with Similar Compounds

a) [3-(4-Methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] Thiophene-2-carboxylate (CAS 637749-65-6)

- Core : Chromen-4-one.

- Substituents :

- 3-position : 4-Methoxyphenyl (vs. phenyl in the target compound).

- 2-position : Trifluoromethyl (vs. methyl).

- Impact :

b) [3-(2-Ethoxyphenoxy)-2-methyl-4-oxochromen-7-yl] Thiophene-2-carboxylate (CAS 845653-66-9)

- Core : Chromen-4-one.

- Substituents: 3-position: 2-Ethoxyphenoxy (vs. phenyl). 2-position: Methyl (same as target compound).

- Impact: The ethoxyphenoxy group introduces additional oxygen atoms, improving hydrogen-bonding capacity but increasing steric bulk .

Benzo[b]thiophene Derivatives

a) Ethyl 5-Hydroxy-4,7-dioxo-3-phenylbenzo[b]thiophene-2-carboxylate (1b)

- Core : Benzo[b]thiophene (vs. chromen).

- Substituents :

- 4,7-positions : Diketone groups (vs. single ketone at position 4 in chromen).

- 3-position : Phenyl (same as target compound).

- Impact: The benzo[b]thiophene core lacks the oxygen atom in the pyran ring, reducing polarity and altering π-stacking behavior.

b) Ethyl 4,5,7-Triacetoxy-3-methylbenzo[b]thiophene-2-carboxylate

- Core : Benzo[b]thiophene.

- Substituents :

- 3-position : Methyl (vs. phenyl in the target compound).

- 4,5,7-positions : Acetoxy groups.

- Impact :

Thieno[3,2-d]pyrimidinone Derivatives

a) Thieno[3,2-d]pyrimidin-4(3H)-one (1b)

- Core: Thieno[3,2-d]pyrimidinone (vs. chromen).

- Substituents :

- 2-position : Carboxamide or ester groups (similar to thiophene-2-carboxylate).

- Impact: The pyrimidinone core introduces nitrogen atoms, enabling hydrogen bonding and metal coordination. Thiophene esters enhance lipophilicity compared to carboxamides .

Biological Activity

2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate is a synthetic compound classified within the chromene derivatives. These compounds are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structure of this compound, which includes a chromene core with a thiophene moiety, enhances its potential efficacy in various biological applications.

Chemical Structure

The compound is characterized by the following structural features:

- Chromene Core : A benzopyran structure that serves as the backbone.

- Phenyl Group : Substituted at the 3-position, contributing to its chemical reactivity.

- Thiophene-2-Carboxylate Moiety : Enhances solubility and may influence biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Anticancer Activity

Studies have demonstrated that this compound has cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of prostate cancer cells (PC3 and DU145) in vitro. The following table summarizes the IC50 values obtained from MTT assays:

| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |

|---|---|---|---|

| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |

| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |

These results indicate a dose-dependent and time-dependent decrease in cell viability, with PC3 cells being more sensitive to treatment compared to DU145 cells .

The mechanism by which this compound exerts its anticancer effects involves multiple pathways:

- Induction of Apoptosis : The compound causes chromatin condensation and DNA damage, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : It induces cell cycle arrest at the G0/G1 phase, further inhibiting cell proliferation .

- Inhibition of Enzymatic Activity : The chromene derivatives have been shown to inhibit specific enzymes involved in cancer progression, including COX-2 and lipoxygenases .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains, indicating its versatility as a therapeutic agent in treating infections alongside cancer.

Case Studies

Several case studies highlight the effectiveness of similar chromene derivatives:

- Coumarin Derivatives : Research on related compounds has shown significant cytotoxicity against breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines, supporting the potential of chromene derivatives in cancer therapy .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities between chromene derivatives and key biological targets, suggesting mechanisms for enhanced biological activity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl thiophene-2-carboxylate?

- Methodology :

- Nucleophilic Substitution : React a halogenated chromenone intermediate (e.g., 7-hydroxy-2-methyl-4-oxo-3-phenyl-4H-chromene) with a phenol derivative (e.g., 4-chloro-3,5-dimethylphenol) under basic conditions (K₂CO₃/DMF, 80–100°C) to introduce the phenoxy group .

- Esterification : Couple the hydroxyl group on the chromenone core with thiophene-2-carboxylic acid using DCC/DMAP (dicyclohexylcarbodiimide/4-dimethylaminopyridine) in anhydrous dichloromethane at 0–25°C. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure product.

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR Spectroscopy : Prepare a deuterated chloroform (CDCl₃) solution (~10 mg/mL). Assign peaks using ¹H NMR (e.g., δ 6.8–8.2 ppm for aromatic protons) and ¹³C NMR (e.g., δ 160–180 ppm for carbonyl groups) .

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 426.9) .

- X-ray Crystallography : Grow single crystals via slow evaporation of a saturated acetone solution. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL for bond-length/angle analysis .

Q. What solubility and stability considerations are critical for handling this compound?

- Methodology :

- Solubility Testing : Perform shake-flask experiments in solvents like DMSO, methanol, and chloroform. Quantify solubility via UV-Vis spectroscopy (λmax ~310 nm) .

- Stability Profiling : Conduct accelerated degradation studies under varied pH (1–13), temperature (4–60°C), and light exposure. Monitor decomposition via HPLC (C18 column, acetonitrile/water 70:30) .

Advanced Research Questions

Q. How can contradictions in reaction yields from different esterification catalysts be resolved?

- Methodology :

- Catalyst Screening : Compare yields using DCC/DMAP, EDC/HOBt, or Steglich conditions. Optimize molar ratios (e.g., 1.2 eq. DCC, 0.1 eq. DMAP) and solvent polarity (THF vs. DCM) .

- Kinetic Analysis : Use in-situ IR spectroscopy to track ester bond formation (C=O stretch at ~1740 cm⁻¹). Calculate activation energies to identify rate-limiting steps .

- Statistical Design : Apply a Box-Behnken design to evaluate interactions between temperature, catalyst loading, and reaction time .

Q. What strategies enhance the compound’s bioactivity through structural modifications?

- Methodology :

- SAR Studies : Synthesize analogs by replacing the phenyl group (e.g., with fluorophenyl or methoxyphenyl) or modifying the thiophene carboxylate (e.g., introducing sulfone or amine groups). Test antimicrobial activity via microdilution assays (MIC against S. aureus and E. coli) .

- Computational Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity). Prioritize modifications that improve hydrogen bonding or hydrophobic interactions .

Q. How can reaction mechanisms for key transformations (e.g., oxidation of the thiophene group) be elucidated?

- Methodology :

- Isotopic Labeling : Perform oxidation with ¹⁸O-labeled H₂O₂ to track oxygen incorporation into sulfoxide/sulfone products. Analyze via HRMS .

- DFT Calculations : Model the reaction pathway using Gaussian09 (B3LYP/6-31G*) to identify transition states and intermediates. Compare computed activation barriers with experimental kinetics .

Q. What computational methods optimize crystal packing or electronic properties?

- Methodology :

- Hirshfeld Surface Analysis : Use CrystalExplorer to evaluate intermolecular interactions (e.g., C–H···O, π-π stacking) influencing crystallinity .

- TD-DFT Simulations : Predict UV-Vis absorption spectra (CAM-B3LYP/6-311+G**) to correlate electronic transitions with substituent effects (e.g., electron-withdrawing groups redshift λmax) .

Data Contradiction Analysis

- Example : Discrepancies in reported antimicrobial activity may arise from variations in bacterial strains or assay protocols. Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.